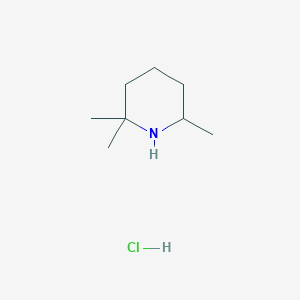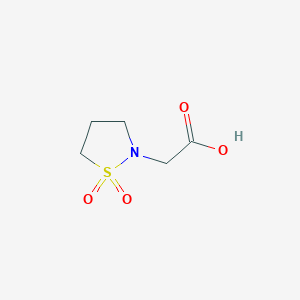
2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.231. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, due to its complex structure, is significant in the synthesis and study of cyclic and heterocyclic compounds. For instance, cyclic amines such as pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones, a process that highlights the functional versatility of pyrrolidine derivatives in synthesizing conjugated azomethine ylides followed by electrocyclization and potential tautomerization to produce ring-fused pyrrolines, which can be further oxidized or reduced (Kang et al., 2015).
Antioxidant Properties
Research into pyridopyrimidine derivatives, structurally similar to the given compound, has demonstrated notable antioxidant properties. These compounds, synthesized through reactions involving arylidene derivatives of pyruvic acid, exhibit DPPH free radical scavenging, ORAC, and potential for electrochemical oxidation, suggesting their utility in medicinal chemistry as antioxidants (Quiroga et al., 2016).
Catalytic Applications
The derivative's structural motif is integral to the development of catalytic agents, such as pyridodipyrimidines that function as NAD(P)+ models. These compounds catalyze the oxidation of alcohols to carbonyl compounds under neutral conditions, demonstrating high turnover numbers and stability. This aspect underscores the potential of pyrimidine derivatives in catalytic chemistry, particularly for sustainable and efficient synthesis processes (Yoneda et al., 1981).
Biological Activity
The structure of 2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is reflective of pyrimidine derivatives that have been studied for various biological activities, including antihypertensive and anti-ulcer effects. These studies reveal the compound's relevance in pharmaceutical research, especially in the design of drugs with improved activity and reduced toxicity (Rana et al., 2004; Rana et al., 2011).
Eigenschaften
IUPAC Name |
2,4-dioxo-5-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-8-6(5-13-3-1-2-4-13)7(9(15)16)11-10(17)12-8/h1-5H2,(H,15,16)(H2,11,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBAEOUOXKOGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(NC(=O)NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

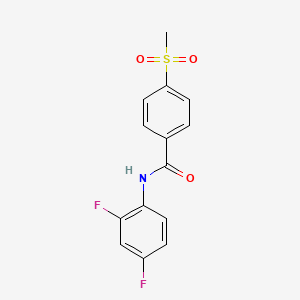
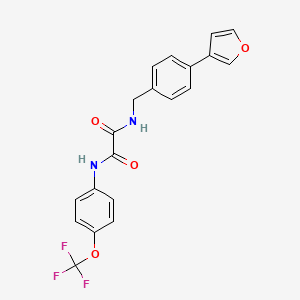
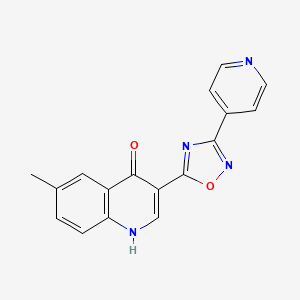
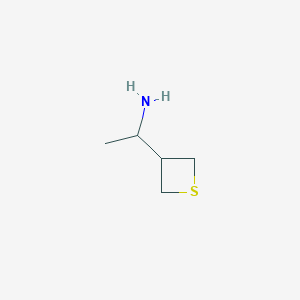

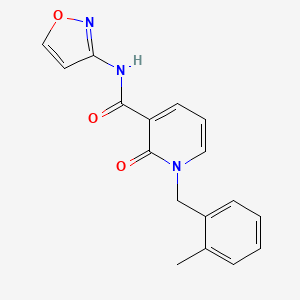
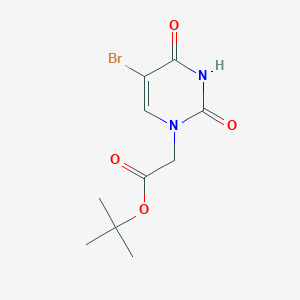
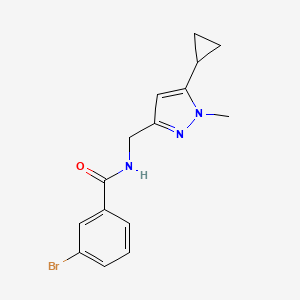
![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)

![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2973786.png)
![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)
